Hnmpa-(AM)3

Übersicht

Beschreibung

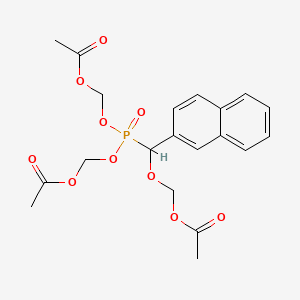

Tris(acetoxymethyl)ester der Hydroxy-2-naphthalenylmethylphosphonsäure, allgemein bekannt als HNMPA-(AM)3, ist ein zellgängiges Analogon der Hydroxy-2-naphthalenylmethylphosphonsäure. Diese Verbindung ist vor allem für ihre Rolle als Inhibitor der Insulinrezeptor-Tyrosinkinase bekannt. Sie wird in der wissenschaftlichen Forschung häufig verwendet, um die Insulin-Signalwege und verwandte Stoffwechselprozesse zu untersuchen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Tris(acetoxymethyl)ester der Hydroxy-2-naphthalenylmethylphosphonsäure wird in einem mehrstufigen Verfahren synthetisiert. Die Synthese beginnt mit der Herstellung von Hydroxy-2-naphthalenylmethylphosphonsäure, die dann mit Acetoxymethylgruppen verestert wird, um das Endprodukt zu erhalten. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid oder Ethanol, und die Reaktionen werden bei kontrollierten Temperaturen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsverfahren

In industriellen Umgebungen erfolgt die Produktion von Tris(acetoxymethyl)ester der Hydroxy-2-naphthalenylmethylphosphonsäure nach ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Reaktoren und Durchfluss-Systemen, um die Reaktionsbedingungen zu optimieren und die Effizienz zu verbessern. Das Endprodukt wird durch Verfahren wie Umkristallisation oder Chromatographie gereinigt, um die gewünschten Reinheitsgrade zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tris(acetoxymethyl)ester der Hydroxy-2-naphthalenylmethylphosphonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Phosphonsäurederivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Estergruppen wieder in Hydroxylgruppen umwandeln.

Substitution: Die Acetoxymethylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise bei kontrollierten Temperaturen und in Gegenwart von Katalysatoren durchgeführt, um die Reaktionsgeschwindigkeiten zu erhöhen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Phosphonsäurederivate, hydroxylierte Verbindungen und substituierte Ester, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien .

Wissenschaftliche Forschungsanwendungen

Tris(acetoxymethyl)ester der Hydroxy-2-naphthalenylmethylphosphonsäure hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeug verwendet, um die Mechanismen der Enzyminhibition und Proteinphosphorylierung zu untersuchen.

Biologie: Wird in der Forschung zu Insulin-Signalwegen und der Stoffwechselregulation eingesetzt.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Stoffwechselstörungen wie Diabetes untersucht.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika und biochemischer Assays eingesetzt

Wissenschaftliche Forschungsanwendungen

2.1. Cell Signaling Studies

HNMPA-(AM)3 has been utilized to investigate insulin receptor-mediated signaling pathways. For instance, studies have shown that treatment with this compound blocked the formation of Rab5-positive endosomes during insulin receptor activation, indicating its role in endosomal trafficking and cellular responses to insulin .

2.2. Cancer Research

The compound has also been explored for its potential in cancer research. This compound has demonstrated the ability to inhibit insulin-induced migration and invasion of cancer cells, suggesting a possible application in anti-cancer therapies .

3.1. Inhibition of Adipocyte Differentiation

A study investigated the effects of this compound on adipocyte differentiation. The results indicated that this inhibitor disrupted differentiation processes by affecting key signaling pathways associated with insulin action . The study utilized a time-course analysis to demonstrate how this compound influences phosphorylation events critical for adipocyte maturation.

3.2. Neurotrophic Effects

Another significant application of this compound was observed in neurobiology, where it was used to study the neuritogenic effects of compounds like Amarogentin on PC12 cells. The inhibition of the insulin receptor by this compound allowed researchers to delineate the role of insulin signaling in neurite outgrowth and neuronal differentiation .

Data Tables

Wirkmechanismus

Tris(acetoxymethyl)ester der Hydroxy-2-naphthalenylmethylphosphonsäure übt seine Wirkung durch die Hemmung der Insulinrezeptor-Tyrosinkinase aus. Sobald die Verbindung in die Zelle gelangt, wird sie durch zytosolische Esterasen in ihre aktive Form umgewandelt. Die aktive Form bindet dann an den Insulinrezeptor und verhindert dessen Autophosphorylierung an Tyrosinresten. Diese Hemmung stört die nachgeschalteten Signalwege und beeinflusst so den Glukosestoffwechsel und andere insulinvermittelte Prozesse .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Hydroxy-2-naphthalenylmethylphosphonsäure: Die Stammverbindung von Tris(acetoxymethyl)ester der Hydroxy-2-naphthalenylmethylphosphonsäure.

Analoga von Tris(acetoxymethyl)ester der Hydroxy-2-naphthalenylmethylphosphonsäure: Andere Analoga mit ähnlichen Strukturen und Funktionen

Einzigartigkeit

Tris(acetoxymethyl)ester der Hydroxy-2-naphthalenylmethylphosphonsäure ist einzigartig aufgrund seiner hohen Zellpermeabilität und selektiven Hemmung der Insulinrezeptor-Tyrosinkinase. Dies macht sie zu einem wertvollen Werkzeug für die Untersuchung der Insulin-Signalgebung und verwandter Stoffwechselprozesse in in vitro und in vivo Modellen .

Biologische Aktivität

HNMPA-(AM)₃ (Hydroxy-2-naphthalenylmethylphosphonic Acid Trisacetoxymethyl Ester) is a cell-permeable analog of HNMPA, which is recognized for its role as an insulin receptor tyrosine kinase inhibitor. This compound has garnered attention in various research studies due to its significant biological activities, particularly in the context of insulin signaling pathways and receptor interactions.

- CAS Number : 120944-03-8

- Empirical Formula : C₂₀H₂₃O₁₀P

- Molecular Weight : 438.36 g/mol

- Cell Permeability : Yes, it is designed to penetrate cell membranes and release the active compound through cytosolic esterases .

HNMPA-(AM)₃ functions primarily as an inhibitor of the insulin receptor tyrosine kinase. It blocks the formation of Rab5-positive endosomes, crucial for insulin signaling and glucose uptake. The inhibition of Rab5 activation occurs upon insulin stimulation, indicating that HNMPA-(AM)₃ disrupts normal endosomal fusion processes critical for effective insulin signaling .

Biological Activity Overview

The biological activity of HNMPA-(AM)₃ can be summarized through its effects on various cellular processes:

- Insulin Signaling Inhibition : HNMPA-(AM)₃ inhibits insulin receptor-mediated activation of Rab5, impacting glucose metabolism in adipocytes. The IC₅₀ values are reported at 100 µM for insulin receptor tyrosine kinase and 10 µM for glucose oxidation in isolated rat adipocytes .

- Endosomal Dynamics : The compound prevents the co-localization of Rab5 with the insulin receptor, which is essential for endosomal trafficking and subsequent signaling cascades .

Case Studies and Research Findings

Several studies have explored the biological implications of HNMPA-(AM)₃:

- Endosomal Fusion Studies :

- Glucose Metabolism Impact :

- Comparative Analysis with Other Inhibitors :

Data Tables

| Property | Value |

|---|---|

| CAS Number | 120944-03-8 |

| Molecular Weight | 438.36 g/mol |

| Primary Target | Insulin Receptor Tyrosine Kinase |

| IC₅₀ (Insulin Receptor) | 100 µM |

| IC₅₀ (Glucose Oxidation) | 10 µM |

| Cell Permeable | Yes |

Eigenschaften

IUPAC Name |

[bis(acetyloxymethoxy)phosphoryl-naphthalen-2-ylmethoxy]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23O10P/c1-14(21)25-11-28-20(19-9-8-17-6-4-5-7-18(17)10-19)31(24,29-12-26-15(2)22)30-13-27-16(3)23/h4-10,20H,11-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQODAZKXEREJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(C1=CC2=CC=CC=C2C=C1)P(=O)(OCOC(=O)C)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017621 | |

| Record name | HNMPA-(AM)3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120944-03-8 | |

| Record name | HNMPA-(AM)3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.